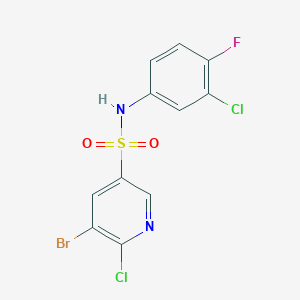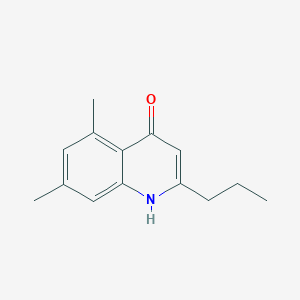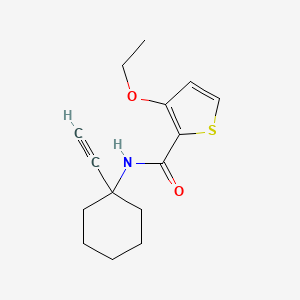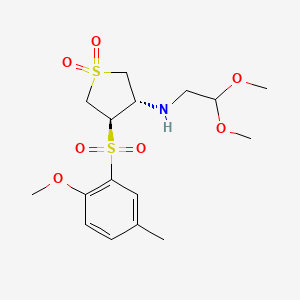
5-Bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structure, which includes bromine, chlorine, fluorine, and sulfonamide groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a pyridine derivative, followed by sulfonamide formation. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its sulfonamide group is known for its antimicrobial properties, making it a candidate for the development of new antibiotics or other therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and versatility make it valuable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The halogen atoms may also contribute to its binding affinity and specificity for target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide
- 5-Bromo-6-chloro-3-indolyl N-acetyl-beta-D-glucosaminide
- 5-Bromo-6-chloro-3-indolyl caprylate
Uniqueness
Compared to similar compounds, 5-Bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide stands out due to its unique combination of halogen and sulfonamide groups. This combination enhances its chemical reactivity and potential applications in various fields. The presence of the fluorine atom further distinguishes it by providing additional stability and reactivity.
Propiedades
Número CAS |
920527-46-4 |
|---|---|
Fórmula molecular |
C11H6BrCl2FN2O2S |
Peso molecular |
400.0 g/mol |
Nombre IUPAC |
5-bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H6BrCl2FN2O2S/c12-8-4-7(5-16-11(8)14)20(18,19)17-6-1-2-10(15)9(13)3-6/h1-5,17H |
Clave InChI |
ZXWSOLRBUPSPLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one](/img/structure/B12620307.png)
![Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate](/img/structure/B12620317.png)


![Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B12620351.png)


![2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene](/img/structure/B12620376.png)


![[(4aS,6aR,6aS,6bR,8aS,10S,12aS,14bS)-2,2,6a,6b,9,9,10,12a-octamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]-(4-benzylpiperazin-1-yl)methanone](/img/structure/B12620386.png)
